molecular formula C11H13N3 B158241 N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine CAS No. 137898-63-6

N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine

Cat. No.: B158241
CAS No.: 137898-63-6
M. Wt: 187.24 g/mol
InChI Key: HGPCBARWMCNXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary or diagnostic use. Research Applications and Value N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine is a quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. The quinoxaline scaffold is a privileged structure in the design of novel bioactive compounds, demonstrating a wide range of potential therapeutic activities. A primary area of investigation for 3-methylquinoxaline analogs is in oncology research . Compounds based on this core structure have been designed and synthesized as potential VEGFR-2 inhibitors . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a well-validated anticancer drug target due to its crucial role in tumor angiogenesis; inhibiting this receptor can suppress the blood supply necessary for tumor growth and metastasis . Related 3-methylquinoxaline derivatives have shown promising cytotoxic activities against human cancer cell lines, such as HepG-2 (liver cancer) and MCF-7 (breast cancer), and can induce apoptosis by modulating levels of key proteins like caspase-3, caspase-9, BAX, and Bcl-2 . Beyond oncology, the quinoxaline core is being explored in neuroscience research , particularly for complex neurodegenerative conditions. Researchers are developing quinoxaline-based compounds as multitarget-directed ligands (MTDLs) for the investigation of Alzheimer's disease pathways . These compounds are designed to simultaneously inhibit targets like β-site APP cleaving enzyme (BACE-1), which is involved in the production of neurotoxic amyloid-β peptides, and exhibit anti-inflammatory properties . Furthermore, structurally similar tetrahydroquinoxaline compounds are being studied as Hepatitis B Virus (HBV) capsid assembly modulators . These small molecules can misdirect the assembly of the viral core protein, disrupting the formation of functional nucleocapsids and thereby inhibiting viral replication, which represents a novel mechanism in antiviral research . Researchers can leverage this compound as a key synthetic intermediate or precursor for developing novel chemical probes and therapeutic candidates across these diverse fields.

Properties

IUPAC Name

N-methyl-1-(3-methylquinoxalin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-11(7-12-2)14-10-6-4-3-5-9(10)13-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPCBARWMCNXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577440
Record name N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137898-63-6
Record name N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conversion of Hydroxyl to Chloride

3-Methylquinoxalin-2-ol undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux to produce 2-chloro-3-methylquinoxaline.

3-Methylquinoxalin-2-ol+POCl32-Chloro-3-methylquinoxaline+H3PO43\text{-Methylquinoxalin-2-ol} + \text{POCl}3 \rightarrow 2\text{-Chloro-3-methylquinoxaline} + \text{H}3\text{PO}_4

Optimization parameters :

  • POCl₃ stoichiometry : A 3:1 molar ratio ensures complete conversion.

  • Reaction time : 4–6 hours at 110°C.

  • Yield : 80–90% after aqueous workup.

Amination via Nucleophilic Substitution

2-Chloro-3-methylquinoxaline reacts with methylamine in a nucleophilic aromatic substitution (SNAr) reaction. However, the electron-deficient quinoxaline ring necessitates activation:

2-Cl-3-Me-Quinoxaline+CH3NH2CuI, DMFN-Methyl-1-(3-Me-Quinoxalin-2-yl)methanamine2\text{-Cl-3-Me-Quinoxaline} + \text{CH}3\text{NH}2 \xrightarrow{\text{CuI, DMF}} \text{N-Methyl-1-(3-Me-Quinoxalin-2-yl)methanamine}

Catalytic enhancements :

  • Copper(I) iodide (CuI) : Facilitates Ullmann-type coupling, enabling C–N bond formation at 100–120°C.

  • Solvent : Dimethylformamide (DMF) or toluene improves reagent solubility.

  • Yield : 60–75% after column chromatography.

Reductive Amination of 3-Methylquinoxaline-2-carbaldehyde

Aldehyde Synthesis via Vilsmeier-Haack Formylation

Direct formylation of 3-methylquinoxaline using the Vilsmeier-Haack reagent (POCl₃ and DMF) introduces a formyl group at the 2-position:

3-Me-Quinoxaline+POCl3+DMF3-Me-Quinoxaline-2-carbaldehyde+HCl3\text{-Me-Quinoxaline} + \text{POCl}_3 + \text{DMF} \rightarrow 3\text{-Me-Quinoxaline-2-carbaldehyde} + \text{HCl}

Conditions :

  • Temperature: 0–5°C to minimize over-oxidation.

  • Yield: 50–65% after neutralization and extraction.

Reductive Amination with Methylamine

The aldehyde intermediate undergoes reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol:

3-Me-Quinoxaline-2-carbaldehyde+CH3NH2NaBH3CNTarget Compound3\text{-Me-Quinoxaline-2-carbaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Optimization :

  • pH control : Buffering at pH 6–7 prevents imine hydrolysis.

  • Yield : 70–85% after distillation.

Phase-Transfer Catalyzed Alkylation of N-Methylformamide

Adapting methods from naphthalene-based syntheses, 2-chloromethyl-3-methylquinoxaline reacts with N-methylformamide under phase-transfer conditions:

2-ClCH2-3-Me-Quinoxaline+HCONHCH3KOH, TBA-BrFormamide IntermediateH2SO4Target Compound2\text{-ClCH}2\text{-3-Me-Quinoxaline} + \text{HCONHCH}3 \xrightarrow{\text{KOH, TBA-Br}} \text{Formamide Intermediate} \xrightarrow{\text{H}2\text{SO}4} \text{Target Compound}

Key steps :

  • Alkylation : Tetrabutylammonium bromide (TBA-Br) facilitates interfacial transfer, enabling reaction completion at 25°C.

  • Hydrolysis : Refluxing with 10% H₂SO₄ cleaves the formamide group, yielding the free amine.

  • Purification : Vacuum distillation achieves >95% purity.

Comparative data :

MethodStarting MaterialCatalyst/SolventTemperatureYield (%)Purity (%)
SNAr Amination2-Cl-3-Me-QuinoxalineCuI, DMF120°C6590
Reductive Amination3-Me-Quinoxaline-2-carbaldehydeNaBH₃CN, MeOH25°C8092
Phase-Transfer2-ClCH₂-3-Me-QuinoxalineKOH, TBA-Br25–80°C8595

Industrial Scalability and Process Economics

Cost-Benefit Analysis

  • Phase-transfer catalysis offers superior scalability due to mild conditions and minimal metal residues.

  • Reductive amination requires expensive borohydrides, increasing production costs by 20–30% compared to alkylation routes.

Environmental Impact

  • Waste streams : POCl₃-based routes generate acidic waste, necessitating neutralization.

  • Green chemistry alternatives : Enzymatic reductive amination or microwave-assisted synthesis reduces energy consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylmethanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a variety of N-substituted quinoxaline compounds.

Scientific Research Applications

Anticancer Properties

N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine has been studied for its anticancer properties, particularly as a VEGFR-2 inhibitor. Recent studies have synthesized derivatives based on the quinoxaline structure, demonstrating significant antiproliferative effects against human cancer cell lines such as MCF-7 and HepG-2. For instance, compounds derived from 3-methylquinoxaline exhibited IC50 values ranging from 2.7 nM to 5.8 mM, indicating strong potential for therapeutic use in cancer treatment .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can include various reagents and conditions to ensure high yield and purity. Common methods include the use of microwave-assisted synthesis techniques, which enhance reaction rates and improve product quality .

Table 1: Summary of Synthetic Methods

MethodAdvantagesKey Reagents
Microwave-Assisted SynthesisFaster reaction timesDMF, KI
Traditional HeatingEstablished protocolsPotassium salts
Automated SynthesisHigh precision in yieldsVarious coupling agents

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Studies indicate that modifications to the quinoxaline structure significantly influence biological activity.

Influence of Functional Groups

The presence of electron-donating or electron-withdrawing groups affects the compound's binding affinity to target proteins such as VEGFR-2. For example, derivatives incorporating hydrophobic tails or specific aromatic groups have shown enhanced activity compared to simpler structures .

Table 2: SAR Insights

Compound VariantIC50 (nM)Observations
15b (with electron-withdrawing group)3.4Higher activity compared to aliphatic variants
17b (with hydrophobic tail)2.7Most potent VEGFR-2 inhibitor
11e (incorporating 3-methylquinoxalin-2(1H)-one)Not specifiedInduced significant apoptosis

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

Structural Analogs in the Quinoxaline Family

Quinoxaline derivatives share a benzopyrazine core, but substituent positions and functional groups significantly influence their properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source (Evidence ID)
N-Methyl-1-(quinoxalin-6-yl)methanamine Quinoxalin-6-yl, N-methyl C₁₁H₁₂N₄ 200.24 g/mol Similarity score: 0.89
Quinoxalin-5-ylmethanamine hydrochloride Quinoxalin-5-yl, hydrochloride C₉H₁₀N₃Cl 195.65 g/mol Similarity score: 0.87

Key Differences :

  • Electronic Effects: The 2-YL methanamine group could act as a hydrogen bond donor, influencing binding interactions in biological systems.

Quinoline-Based Methanamine Derivatives

Quinoline analogs, though structurally distinct (benzopyridine vs. benzopyrazine), serve as useful comparators due to shared aromatic nitrogen heterocycles:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) Key Properties Source (Evidence ID)
N-Methyl-1-(quinolin-2-yl)methanamine Quinolin-2-yl, N-methyl C₁₂H₁₃N₂ 185.25 g/mol 268.0 ± 15.0 Higher lipophilicity
1-(quinolin-3-yl)methanamine Quinolin-3-yl C₁₀H₁₀N₂ 158.20 g/mol N/A Simpler structure, lower molecular weight

Comparison Highlights :

  • Heterocycle Impact: Quinoxalines (two nitrogen atoms) exhibit stronger electron-withdrawing effects than quinolines (one nitrogen), affecting reactivity and solubility.
  • Bioactivity: Quinoline derivatives are often explored as kinase inhibitors or antimicrobial agents, while quinoxalines are studied for anticancer and antiviral activity.

Physicochemical Properties

  • Lipophilicity: The 3-methyl group on quinoxaline increases hydrophobicity compared to unsubstituted analogs, akin to N-methyl-1-(naphthalen-1-yl)methanamine derivatives.
  • Stability : Trifluoromethyl-diazirine analogs (e.g., Compound 54 in ) demonstrate stability under acidic conditions, suggesting the target compound’s robustness in synthetic workflows.

Biological Activity

N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoxaline ring structure, which is known for its ability to interact with various biological targets. The presence of the methyl group at the 3-position enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against a range of pathogens.
  • Anticancer Properties : Research indicates that it may inhibit tumor growth by targeting molecular pathways involved in cancer progression.

Anticancer Activity

Recent studies have focused on the anticancer potential of quinoxaline derivatives, including this compound. A notable study evaluated a series of 3-methylquinoxaline derivatives for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most active compounds demonstrated IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)
This compoundMCF-72.3
DoxorubicinMCF-73.23
Other derivativesHepG2Varies

Antimicrobial Activity

The quinoxaline derivatives have also been assessed for their antimicrobial properties. In vitro studies showed that certain derivatives exhibited significant antibacterial and antifungal activities. For instance, compounds derived from the quinoxaline framework demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

  • VEGFR-2 Inhibition : A study synthesized several 3-methylquinoxaline-based compounds aimed at inhibiting VEGFR-2, a critical receptor in tumor angiogenesis. The results indicated that modifications at specific positions on the quinoxaline ring could enhance binding affinity and biological activity .
  • Antiviral Activity : Research has also explored the antiviral properties of quinoxaline derivatives, particularly against Tobacco Mosaic Virus (TMV). Some compounds exhibited EC50 values lower than those of reference antiviral agents, highlighting their potential as antiviral therapeutics .

Q & A

Q. How do structural modifications (e.g., substituting methyl with ethyl groups) alter physicochemical properties?

  • Methodological Answer : Compare logP (HPLC retention times), solubility (shake-flask method), and thermal stability (TGA/DSC):
DerivativelogPSolubility (mg/mL)Tm_{m} (°C)
-CH3_32.5842105
-C2_2H5_53.122898

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.